

A Comparative Analysis of Sophoraflavanone G and Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sophoraflavanone I	
Cat. No.:	B1164414	Get Quote

Sophoraflavanone G and **Sophoraflavanone I** are prenylated flavonoids, natural compounds predominantly isolated from plants of the Sophora genus. These compounds have attracted significant interest within the scientific community for their diverse pharmacological activities. While both share a common flavanone core, structural differences, particularly in their complex substitutions, are presumed to contribute to distinct biological effects. This guide provides a comparative analysis based on available scientific data, with a primary focus on Sophoraflavanone G due to the extensive research available, and contrasts it with the currently limited information on **Sophoraflavanone I**.

Sophoraflavanone G: A Multi-Target Bioactive Compound

Sophoraflavanone G (SFG) has been extensively studied and demonstrates a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. It is primarily isolated from species such as Sophora flavescens and Sophora alopecuroides.

Quantitative Data Summary: Biological Activities of Sophoraflavanone G



Biological Activity	Assay/Model	Key Findings	IC₅₀/Concentra tion	Citation(s)
Anti- inflammatory	LPS-stimulated RAW 264.7 macrophages	Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.	1-50 μM for PGE2 inhibition	[1][2]
LPS-activated BV2 microglial cells	Inhibition of NO, PGE2, TNF-α, IL-6, and IL-1β release.	Not specified		
Anticancer	Triple-negative breast cancer cells (MDA-MB- 231)	Induction of apoptosis, suppression of migration and invasion.	Not specified	[3]
Human leukemia HL-60 cells	Promotion of apoptosis.	Not specified		
Antimicrobial	Methicillin- resistant Staphylococcus aureus (MRSA)	Complete inhibition of growth.	3.13-6.25 μg/mL	
S. aureus (in combination with Gentamycin)	Potentiates antimicrobial action of gentamycin.	0.03 μg/mL (SFG)	[4]	-

Mechanism of Action: Key Signaling Pathways Modulated by Sophoraflavanone G

Sophoraflavanone G exerts its effects by modulating multiple intracellular signaling pathways critical to inflammation and cancer progression.

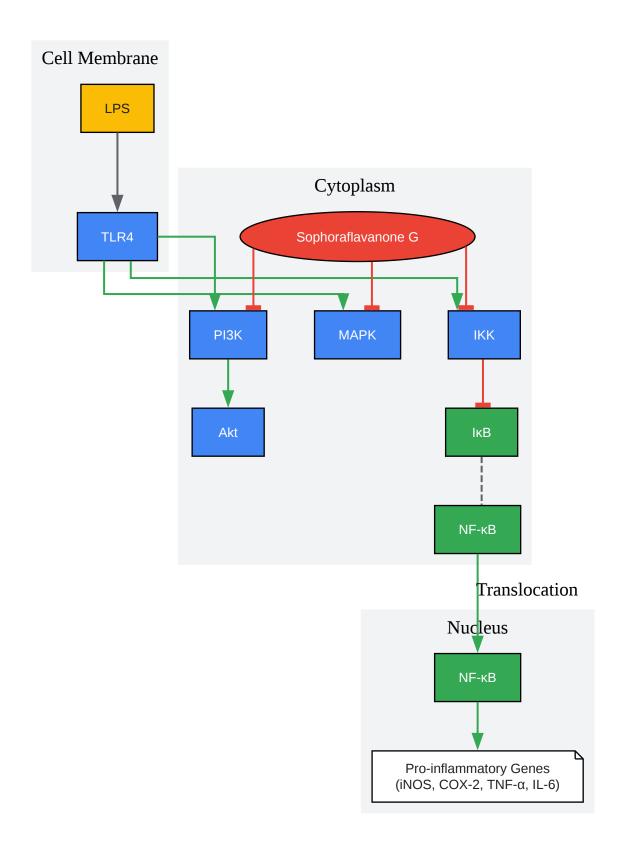
Validation & Comparative





- Anti-inflammatory Action: SFG has been shown to suppress inflammatory responses by inhibiting key signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages and microglial cells, it downregulates the production of pro-inflammatory mediators like NO, PGE2, TNF-α, and various interleukins.[5] This is achieved through the inhibition of pathways including:
 - PI3K/Akt Pathway: Downregulates the phosphorylation of PI3K and Akt.
 - MAPK Pathway: Decreases the activation of mitogen-activated protein kinases.
 - JAK/STAT Pathway: Attenuates the phosphorylation of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins.
 - NF-κB Pathway: Inhibits the nuclear translocation of the NF-κB p65 subunit.
- Anticancer Effects: In cancer cells, SFG induces apoptosis (programmed cell death) and
 inhibits metastasis by targeting similar signaling pathways. For instance, in triple-negative
 breast cancer cells, it suppresses the MAPK pathway. It also modulates the expression of
 apoptosis-related proteins, decreasing anti-apoptotic proteins like Bcl-2 and increasing proapoptotic proteins like Bax.





Click to download full resolution via product page



Caption: Sophoraflavanone G inhibits LPS-induced inflammation via PI3K/Akt, MAPK, and NFκB pathways.

Sophoraflavanone I: An Enigmatic Analogue

In stark contrast to Sophoraflavanone G, there is a significant lack of published data regarding the biological activities and mechanisms of **Sophoraflavanone I**.

- Source: It has been identified as a natural compound isolated from the roots of Sophora moorcroftiana.
- Structure: Chemical databases describe Sophoraflavanone I with a complex chemical name suggesting a dimeric structure, composed of two flavonoid-like units linked together.
 This structural complexity distinguishes it from the monomeric structure of Sophoraflavanone
 G.

Due to the absence of experimental data, a direct comparison of the bioactivity of **Sophoraflavanone I** with Sophoraflavanone G is not possible at this time. Further research is required to isolate sufficient quantities of **Sophoraflavanone I** and evaluate its pharmacological properties to understand its potential therapeutic applications.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Sophoraflavanone G.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

- Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Experimental Procedure:



- Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
- Pre-treat the cells with various concentrations of Sophoraflavanone G (or test compound)
 for 1 hour.
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
- Incubate the plates for an additional 24 hours.
- Collect the cell culture supernatant to measure NO production.
- Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition is determined by comparing the compound-treated groups to the LPS-only group.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

- Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are cultured in their recommended specific medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
- Experimental Procedure:
 - Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.



- Treat the cells with a range of concentrations of the test compound (Sophoraflavanone G) for specific time periods (e.g., 24, 48, 72 hours).
- After the incubation period, add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
- Carefully remove the medium and add 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm with a microplate reader.
- Express cell viability as a percentage relative to the untreated control cells. This data can be used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).



Click to download full resolution via product page

Caption: General workflow for the preclinical evaluation of natural products like Sophoraflavanone G.

Conclusion

Sophoraflavanone G is a well-characterized prenylated flavonoid with potent anti-inflammatory, anticancer, and antimicrobial properties, mediated through the modulation of multiple key signaling pathways. In contrast, **Sophoraflavanone I** remains a poorly understood compound. Its complex, likely dimeric, structure suggests it may possess unique biological activities, but a comprehensive lack of experimental data prevents any direct comparison with Sophoraflavanone G. This significant knowledge gap highlights an opportunity for future



research to isolate and characterize **Sophoraflavanone I**, which could unveil novel therapeutic potentials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Sophoraflavanone G and Sophoraflavanone I]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164414#comparative-analysis-of-sophoraflavanone-i-vs-sophoraflavanone-g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com